![molecular formula C23H25N7O2 B2498026 N-(4-methoxyphenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1105225-41-9](/img/structure/B2498026.png)
N-(4-methoxyphenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Description
Synthesis Analysis
The synthesis of related pyrazolo[3,4-d]pyrimidin-4-amine derivatives often involves multi-step chemical reactions, starting from base pyrazole or pyrimidine components and employing various organic synthesis techniques. For example, the synthesis of similar compounds has involved reactions like heterocyclization and N-alkylation, highlighting the complexity and specificity required in synthesizing such molecules (Finlander & Pedersen, 1985).
Molecular Structure Analysis
The molecular structure of N-(4-methoxyphenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine and its derivatives is characterized by X-ray crystallography and computational methods like DFT calculations. These analyses reveal the compound's conformation, intramolecular interactions, and the arrangement of its functional groups, which are crucial for its biological activity and interaction with biological targets. For instance, related compounds have been analyzed to understand the impact of different substituents on the molecular conformation and properties (Shawish et al., 2021).
Scientific Research Applications
G Protein-Biased Dopaminergics Development
Research by Möller et al. (2017) explored the structural motifs recognized by aminergic G protein-coupled receptors, particularly focusing on dopaminergic partial agonists. The study identified compounds favoring G protein activation over β-arrestin recruitment at dopamine D2 receptors, with potential therapeutic implications for psychiatric disorders (Möller et al., 2017).
Anticonvulsant Drug Development
Severina et al. (2021) developed and validated an HPLC method for determining related substances in a new anticonvulsant drug candidate, showcasing the compound's promising anticonvulsant properties and its stability under various stress conditions (Severina et al., 2021).
Heterocyclic Synthesis
Ho and Suen (2013) synthesized a series of novel derivatives incorporating the compound, aiming to explore its potential in creating new chemical entities with various biological activities (Ho & Suen, 2013).
properties
IUPAC Name |
N-(4-methoxyphenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N7O2/c1-31-18-7-3-16(4-8-18)25-21-20-15-24-28-22(20)27-23(26-21)30-13-11-29(12-14-30)17-5-9-19(32-2)10-6-17/h3-10,15H,11-14H2,1-2H3,(H2,24,25,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLREEKBHYVZJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC3=C2C=NN3)N4CCN(CC4)C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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